2-(5-Bromo-3-pyridinyl)-benzonitrile
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Overview
Description
2-(5-Bromo-3-pyridinyl)-benzonitrile is an organic compound that features a brominated pyridine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-pyridinyl)-benzonitrile typically involves the bromination of a pyridine derivative followed by a coupling reaction with a benzonitrile derivative. One common method involves the use of 5-bromo-2-pyridinecarbonitrile as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-pyridinyl)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Employed in Suzuki-Miyaura coupling reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(5-Bromo-3-pyridinyl)-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-pyridinyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary based on the specific compound it is incorporated into and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: A closely related compound used in similar synthetic applications.
2-(5-Bromo-3-pyridinyl)-2-propanol: Another brominated pyridine derivative with different functional groups.
Uniqueness
2-(5-Bromo-3-pyridinyl)-benzonitrile is unique due to its specific combination of a brominated pyridine ring and a benzonitrile moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C12H7BrN2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C12H7BrN2/c13-11-5-10(7-15-8-11)12-4-2-1-3-9(12)6-14/h1-5,7-8H |
InChI Key |
WBVBALOLTSANKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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